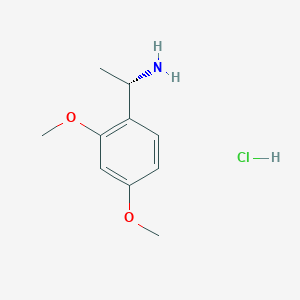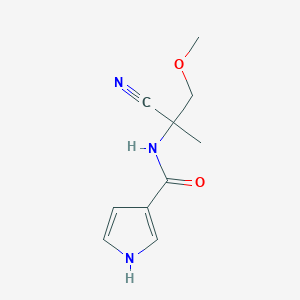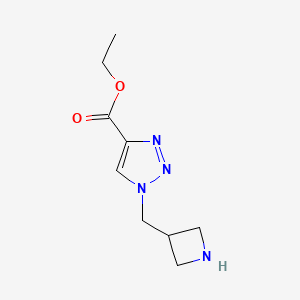
(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl, commonly known as 2C-H, is a psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-H is known for its hallucinogenic properties and has been used in scientific research for its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Chemical Analysis and Environmental Fate
(1S)-1-(2,4-Dimethoxyphenyl)ethanamine HCl, a compound with potential applications in chemical analysis and understanding the environmental fate of similar structured compounds, shares characteristics with substances examined in environmental toxicology studies. Research on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides insights into the environmental behavior, including degradation processes and the effects of structural modifications on their activity and persistence in various ecosystems (Zuanazzi et al., 2020). Similarly, the study of hydroxycinnamic acids highlights the significance of structural elements in determining the chemical's reactivity and potential for environmental remediation applications (Razzaghi-Asl et al., 2013).
Biodegradation and Remediation
The biodegradation of persistent organic pollutants, such as DDT, demonstrates the potential for microbial action in breaking down environmentally stable compounds, offering parallels to the potential degradation pathways for this compound in soil and aquatic systems. Studies on DDT bioremediation elucidate the roles of bacterial and fungal communities in degrading complex organic molecules, highlighting the importance of understanding microbial interactions with specific chemical structures for effective environmental cleanup strategies (Foght et al., 2001).
Pharmacokinetics and Toxicology
Investigations into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances provide a framework for studying the effects of this compound on biological systems. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chemically related compounds can inform safety assessments and therapeutic potential. For instance, studies on substances like 2C-B and 4-fluoroamphetamine explore the relationship between chemical structure and biological activity, offering insights into potential physiological effects and toxicological profiles that could be relevant for this compound (Nugteren-van Lonkhuyzen et al., 2015).
Propiedades
IUPAC Name |
(1S)-1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVWPPMHEROFHU-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/no-structure.png)
![4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2513240.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2513246.png)

![4-Amino-8,8-dimethyl-5-(4-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2513250.png)



![8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513256.png)
![3-(4-chlorophenyl)-N-(2-methoxyethyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2513257.png)
